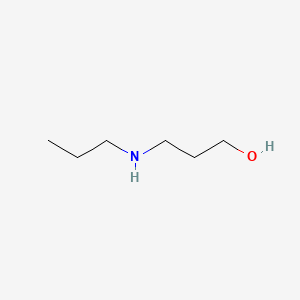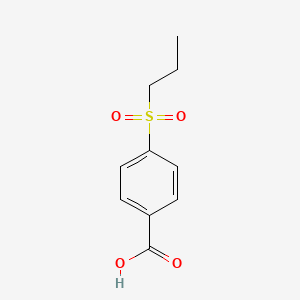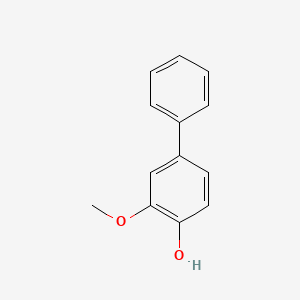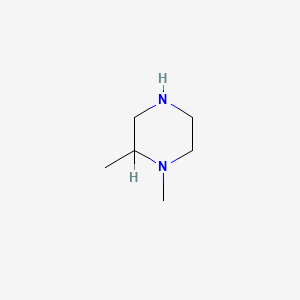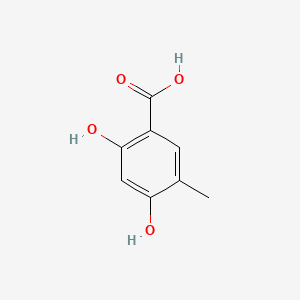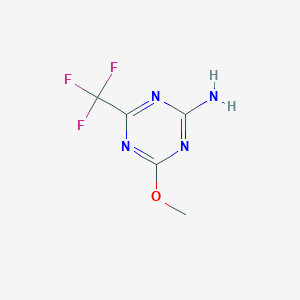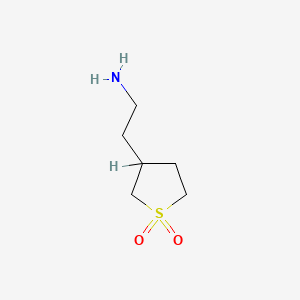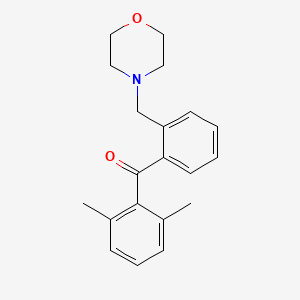
2,6-Dimethyl-2'-morpholinomethyl benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Photochemical Properties and Applications
Benzophenone (BP) photochemistry, including compounds similar to 2,6-Dimethyl-2'-morpholinomethyl benzophenone, plays a significant role in various fields such as biological chemistry, bioorganic chemistry, and material science. BP photophores are notable for their unique photochemical properties: upon excitation, they form a biradicaloid triplet state, capable of abstracting a hydrogen atom from C-H bonds, leading to stable covalent C-C bond formation. This process is exploited in:
- Binding/contact site mapping of ligand-protein interactions.
- Identification of molecular targets and interactome mapping.
- Proteome profiling.
- Bioconjugation and site-directed modification of biopolymers.
- Surface grafting and immobilization.
BP photochemistry is advantageous due to its low reactivity towards water, stability in ambient light, and convenient excitation at 365 nm, making it a versatile tool in various applications (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Environmental Biodegradation
2,6-Dimethylphenol (2,6-DMP), closely related to the chemical of interest, serves as a crucial chemical intermediate and plastic monomer. It's widely used in the chemical and plastics industry. Microbial degradation of 2,6-DMP, particularly by bacteria such as Mycobacterium neoaurum, represents an effective approach to remediate environments contaminated by 2,6-DMP. The degradation pathway involves hydroxylations and aromatic ring ortho-cleavage, leading to products that integrate into the TCA cycle. This biodegradation process is essential for environmental protection, especially in water bodies affected by 2,6-DMP pollution (Ji, Zhang, Liu, Zhu, & Yan, 2019).
Photoinitiator Analysis in Food Packaging
The analysis of photoinitiator residues, including benzophenone derivatives, in food packaging is a vital area of research. Techniques such as liquid chromatography–electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) have been developed for determining low-level residues of photoinitiators like benzophenone in packaged food products. This research is critical for ensuring food safety and understanding the migration of photoinitiators from packaging materials into food (Shen, Lian, Ding, Xu, & Shen, 2009).
Antitumor Activity
Benzophenone derivatives have been synthesized and screened for their cytotoxic and antitumor activities. Certain morpholino and thiomorpholino benzophenones demonstrated potent cytotoxic activity against specific types of cancer cells, such as murine leukemia and human lung carcinoma cells, both in vitro and in vivo. This research suggests potential therapeutic applications of benzophenone derivatives in cancer treatment (Kumazawa, Hirotani, Burford, Kawagoe, Miwa, Mitsui, & Ejima, 1997).
Safety And Hazards
2,6-Dimethyl-2’-morpholinomethyl benzophenone is classified as a warning signal word . It has hazard statements H317 and H319 . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .
特性
IUPAC Name |
(2,6-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-6-5-7-16(2)19(15)20(22)18-9-4-3-8-17(18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSLONGKOAQHSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643543 |
Source


|
| Record name | (2,6-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-2'-morpholinomethyl benzophenone | |
CAS RN |
898750-53-3 |
Source


|
| Record name | Methanone, (2,6-dimethylphenyl)[2-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

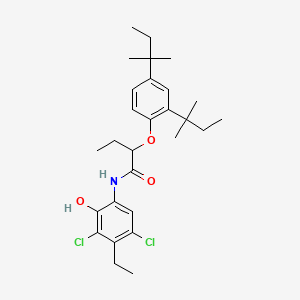
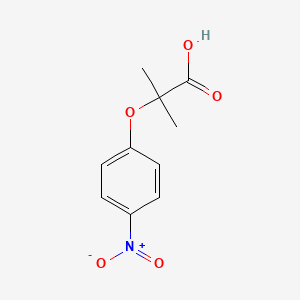
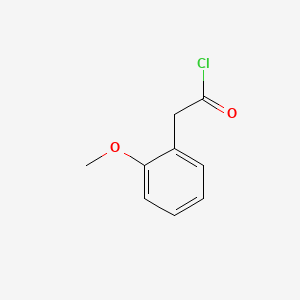
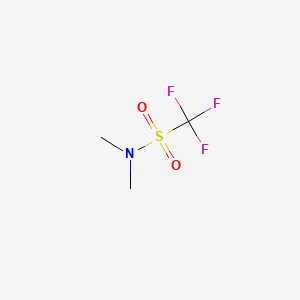
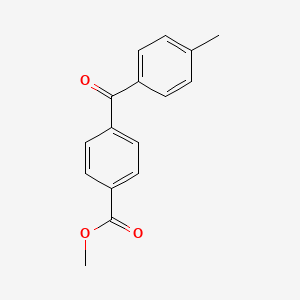
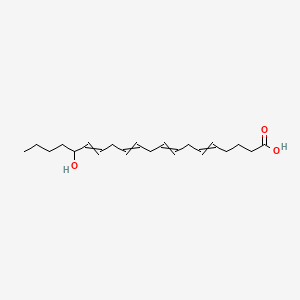
![3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B1360363.png)
